molecular formula C19H21ClN6O3 B3572702 7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B3572702
M. Wt: 416.9 g/mol
InChI Key: GJFFNQLXMNOKFK-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative featuring a 3-chlorophenylpiperazine moiety attached via a 2-oxoethyl chain at the 7-position. Its structure combines a xanthine core (1,3-dimethylpurine-2,6-dione) with a piperazine-based side chain, which is pharmacologically significant due to the piperazine group’s role in modulating receptor affinity and pharmacokinetics.

Properties

IUPAC Name

7-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O3/c1-22-17-16(18(28)23(2)19(22)29)26(12-21-17)11-15(27)25-8-6-24(7-9-25)14-5-3-4-13(20)10-14/h3-5,10,12H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFFNQLXMNOKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and tetrahydrofuran.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways .

Comparison with Similar Compounds

8-Chloro-1,3-dimethylpurine-2,6-dione (8-Chlorotheophylline)

  • Structure : Chloro substituent at position 8, lacking the piperazine side chain.
  • Properties : Melting point 187°C; synthesized via nucleophilic substitution (yield: 79%) .
  • Key Difference: The absence of the 3-chlorophenylpiperazine side chain reduces its ability to interact with monoaminergic receptors compared to the target compound.

7-Benzyl-8-bromo-1,3-dimethylpurine-2,6-dione

  • Structure : Benzyl group at position 7, bromo at position 8.
  • Properties : High yield (96%); melting point 164°C .
  • Activity : Bulky benzyl and bromo groups may hinder membrane permeability, reducing bioavailability compared to the target compound’s smaller oxoethyl-piperazine side chain.

7-(Sulfonylaryl)-1,3-dimethylpurine-2,6-diones

  • Examples :
    • 7-([2-Chloro-4-(trifluoromethyl)phenyl]sulfonyl)-1,3-dimethylpurine-2,6-dione (30)
    • 7-[(2,5-Dichlorophenyl)sulfonyl]-1,3-dimethylpurine-2,6-dione (31)
  • Properties : Melting points 210–222°C; synthesized via sulfonylation of theophylline derivatives (yield: 73–75%) .
  • Activity: Sulfonyl groups enhance metabolic stability but may reduce CNS penetration due to increased polarity.

Piperazine-Containing Analogs

Doxophylline (2-(7'-Theophyllinemethyl)-1,3-dioxolane)

  • Structure : Xanthine core with a dioxolane-methyl side chain.
  • Properties : Serum therapeutic range: 12–13 µg/mL; bronchodilator with fewer side effects than theophylline .

Seized Psychoactive Piperazines

  • Examples : 1-(3-Chlorophenyl)piperazine (mCPP), 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-yl derivatives .
  • Activity: mCPP is a serotonin receptor agonist with stimulant effects. The target compound’s purine core may mitigate such effects by introducing adenosine receptor antagonism, balancing CNS activity.

Physicochemical and Pharmacokinetic Profiles

Compound Melting Point (°C) Synthetic Yield Key Substituents Inferred Bioactivity
Target Compound Not reported Not reported 3-Chlorophenylpiperazine, oxoethyl Potential dual adenosine/5-HT activity
8-Chlorotheophylline 187 79% 8-Chloro Bronchodilation
7-Benzyl-8-bromo analog 164 96% 7-Benzyl, 8-bromo Limited bioavailability
7-(Sulfonylaryl) analogs 210–222 73–75% Sulfonylaryl Enzyme inhibition, metabolic stability
Doxophylline Not reported Not reported Dioxolane-methyl Bronchodilation, low toxicity

Biological Activity

The compound 7-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic derivative belonging to the purine class of compounds. It exhibits potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20ClN5O3C_{17}H_{20}ClN_5O_3, with a molecular weight of approximately 377.83 g/mol. The structure features a purine core substituted with a piperazine moiety and a chlorophenyl group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₀ClN₅O₃
Molecular Weight377.83 g/mol
LogP1.463
Water Solubility (LogSw)-2.54
Polar Surface Area68.90 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simple purine derivatives and incorporating piperazine and chlorophenyl groups through nucleophilic substitution and condensation reactions.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Effects : Studies have shown that derivatives with similar structures can influence serotonin and dopamine pathways, suggesting potential antidepressant properties.
  • Antitumor Activity : Preliminary investigations indicate that the compound may inhibit tumor cell proliferation through apoptosis induction.
  • Anti-inflammatory Properties : Compounds in this class have demonstrated anti-inflammatory effects in various in vitro models.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : The piperazine moiety allows for binding to serotonin and dopamine receptors, which may mediate mood regulation.
  • Enzyme Inhibition : The purine scaffold may interact with kinases involved in cell signaling pathways, potentially leading to reduced tumor growth.

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of related compounds on various cancer cell lines. The results indicated that compounds similar to This compound exhibited significant cytotoxicity against breast and lung cancer cells.

Study on Neuropharmacological Effects

Another study focused on the neuropharmacological properties of related piperazine derivatives. The findings suggested that these compounds could enhance serotonergic activity in animal models, indicating potential use as antidepressants or anxiolytics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

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